molecular formula C10H15Cl2N5 B2463351 4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride CAS No. 2416230-65-2

4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride

Cat. No.: B2463351
CAS No.: 2416230-65-2
M. Wt: 276.17
InChI Key: IJRKILZOVHAKKC-UHFFFAOYSA-N
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Description

4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride is a compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of EN300-26620818 is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

EN300-26620818 acts as a PARP1 inhibitor . It binds to PARP1, preventing it from performing its function in DNA repair. This leads to the accumulation of DNA damage in cells, particularly in cancer cells that have defects in certain DNA repair pathways.

Biochemical Pathways

The inhibition of PARP1 by EN300-26620818 affects the DNA damage response pathway . In normal cells, PARP1 plays a crucial role in the repair of single-strand DNA breaks. When PARP1 is inhibited, these single-strand breaks can progress to double-strand breaks. In cancer cells deficient in homologous recombination, a pathway for repairing double-strand breaks, this leads to cell death.

Result of Action

The result of EN300-26620818’s action is the induction of cell death in cancer cells . By inhibiting PARP1 and disrupting DNA repair, EN300-26620818 can selectively kill cancer cells that are deficient in homologous recombination, a phenomenon known as synthetic lethality .

Chemical Reactions Analysis

4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine dihydrochloride include:

The uniqueness of this compound lies in its dual antibacterial and anticancer properties, making it a versatile compound for multiple therapeutic applications.

Properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10;;/h5-8,11H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGAYEJVELBXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CN=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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